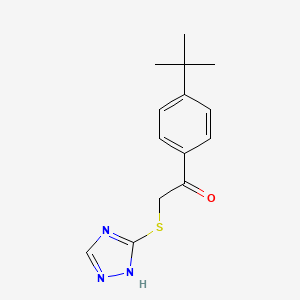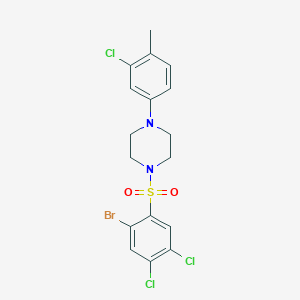![molecular formula C18H22N4O3 B2933746 2-(2-((3-(2-甲氧基苯基)-5-甲基吡唑并[1,5-a]嘧啶-7-基)氨基)乙氧基)乙醇 CAS No. 902013-36-9](/img/structure/B2933746.png)
2-(2-((3-(2-甲氧基苯基)-5-甲基吡唑并[1,5-a]嘧啶-7-基)氨基)乙氧基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of nitrogen-containing heterocycle . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which are common methods for characterizing the structures of organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrazolo[1,5-a]pyrimidines can participate in a variety of chemical reactions due to the presence of multiple reactive sites .科学研究应用
Neuroprotective Agent
Pyrimidine derivatives have been studied for their neuroprotective properties, which are crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound could potentially be used to prevent neuronal death and restore neuronal function .
Anti-neuroinflammatory Agent
Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. This compound has shown promise in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, indicating its potential as an anti-neuroinflammatory agent .
Anticancer Activity
Pyrimidine derivatives are known to exhibit anticancer activity. The compound’s ability to interact with cellular pathways and inhibit tumor growth could be harnessed in developing new cancer therapies .
Antimicrobial Activity
The structural features of pyrimidine derivatives contribute to their antimicrobial activity. This compound could be explored for its efficacy against various microbial infections, providing a new avenue for antibiotic research .
Antioxidant Properties
Oxidative stress is implicated in many diseases, and antioxidants are vital in mitigating these effects. This compound’s antioxidant properties could be beneficial in researching diseases caused by oxidative damage .
Antiviral Applications
Pyrimidine derivatives have been utilized for their antiviral properties. The compound could be investigated for its effectiveness against viral infections, which is particularly relevant in the context of emerging viral diseases .
Estrogen Receptor Modulation
Selective modulation of estrogen receptors has therapeutic implications in various diseases, including cancer. This compound’s selectivity for estrogen receptor β (ERβ) over ERα suggests its potential use in distinguishing the activities of the two receptors and in the treatment of tumors expressing these receptors .
Kinase Inhibition
Kinases are enzymes that play a significant role in signaling pathways within cells. Inhibiting specific kinases can have therapeutic effects in diseases like rheumatoid arthritis and cancer. This compound’s potential as a kinase inhibitor could be explored for therapeutic applications .
作用机制
属性
IUPAC Name |
2-[2-[[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-11-17(19-7-9-25-10-8-23)22-18(21-13)15(12-20-22)14-5-3-4-6-16(14)24-2/h3-6,11-12,19,23H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYJEPGQOGCQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCOCCO)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

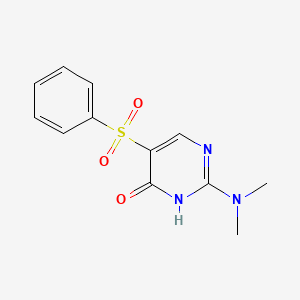
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2933665.png)
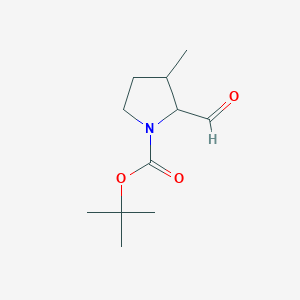
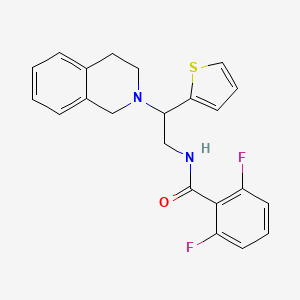
![4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2933669.png)
![Methyl 6-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2933670.png)
![N-(5-((5-chlorothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2933673.png)
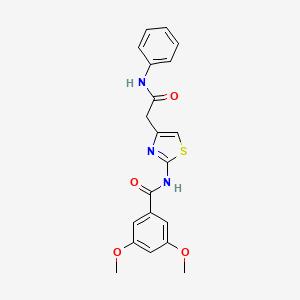
![N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933678.png)
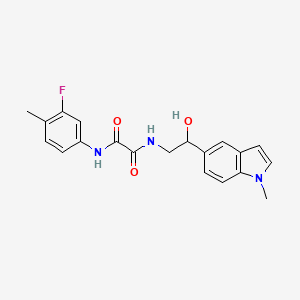

![Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2933682.png)
